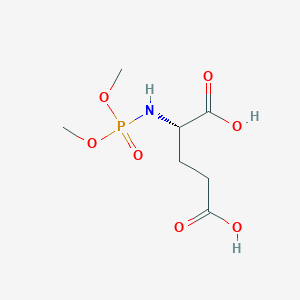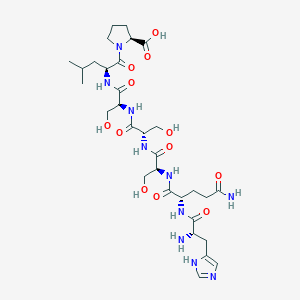![molecular formula C13H20O2S B14247944 [(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene CAS No. 331437-99-1](/img/structure/B14247944.png)
[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene is an organic compound that features a benzene ring substituted with a sulfonyl group attached to a chiral carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene typically involves the sulfonation of a benzene derivative. One common method includes the nucleophilic aromatic substitution of a benzene derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process. The final product is usually purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are commonly used.
Nucleophilic Substitution: Bases such as sodium hydroxide or potassium carbonate are used to deprotonate the nucleophile, facilitating the substitution reaction.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride, are commonly employed.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated benzene derivatives, nitrobenzene, and sulfonated benzene derivatives.
Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiols.
Aplicaciones Científicas De Investigación
[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of [(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. The compound’s chiral center also allows for enantioselective interactions, which can be crucial in biological systems .
Comparación Con Compuestos Similares
[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene can be compared with other sulfonyl-substituted benzene derivatives:
This compound: Unique due to its chiral center and specific substitution pattern.
Benzene sulfonic acid: Lacks the chiral center and has different reactivity and applications.
Toluene sulfonyl chloride: Commonly used as a reagent in organic synthesis but lacks the chiral center present in this compound.
Propiedades
Número CAS |
331437-99-1 |
|---|---|
Fórmula molecular |
C13H20O2S |
Peso molecular |
240.36 g/mol |
Nombre IUPAC |
[(2R)-2-ethyl-3-methylbutyl]sulfonylbenzene |
InChI |
InChI=1S/C13H20O2S/c1-4-12(11(2)3)10-16(14,15)13-8-6-5-7-9-13/h5-9,11-12H,4,10H2,1-3H3/t12-/m0/s1 |
Clave InChI |
XLZXBENJQBQIBU-LBPRGKRZSA-N |
SMILES isomérico |
CC[C@@H](CS(=O)(=O)C1=CC=CC=C1)C(C)C |
SMILES canónico |
CCC(CS(=O)(=O)C1=CC=CC=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)
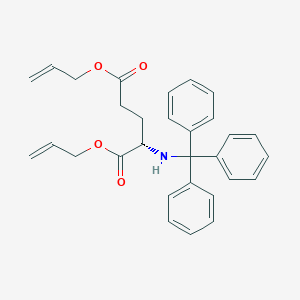

![3-Benzoylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14247891.png)
![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)
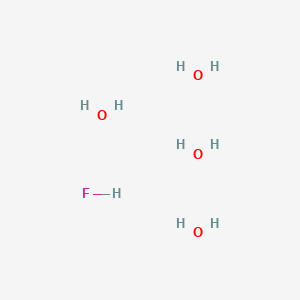
![2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14247917.png)
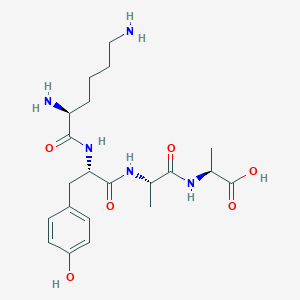
![1-(4-Bromophenyl)-2-[4-(octyloxy)phenyl]ethane-1,2-dione](/img/structure/B14247925.png)
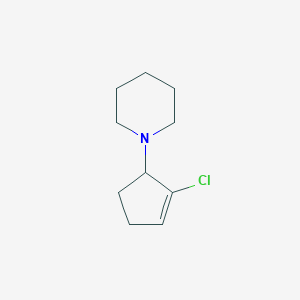
![N-[(1R)-1-phenylethyl]pent-4-enamide](/img/structure/B14247931.png)
